2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13(23-19(24)12-15-8-5-10-17(15)22-23)20(25)21-18-11-4-7-14-6-2-3-9-16(14)18/h2-3,6,9,12-13,18H,4-5,7-8,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMPDPAXMHACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=CC=CC=C12)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Structure
The compound features a unique bicyclic structure with a cyclopenta[c]pyridazine moiety and a tetrahydronaphthalene substituent. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.41 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. Research published in peer-reviewed journals highlights its efficacy against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Line
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via the intrinsic pathway (caspase activation).
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Test Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative diseases such as Alzheimer's. Mechanistic studies indicate that it may inhibit amyloid-beta aggregation.
The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cell cultures.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing cellular responses related to growth and survival.
- Oxidative Stress Reduction : The compound has antioxidant properties that mitigate cellular damage from reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
3-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[C]pyridazin-2-yl)propanoic acid
- CAS : 2092668-59-0
- Molecular Formula : C₁₁H₁₄N₂O₃ (inferred from systematic name)
- Key Differences: The cyclopenta[c]pyridazinone core is retained, but the substituent is a propanoic acid group instead of a propanamide-tetrahydronaphthalene system. The carboxylic acid functional group may confer distinct solubility and hydrogen-bonding properties compared to the amide in the target compound.
- Availability : Discontinued by CymitQuimica as of 2025 .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Weight : ~51% purity (isolated yield)
- Melting Point : 243–245°C
- Key Differences: Contains a tetrahydroimidazo[1,2-a]pyridine core instead of cyclopenta[c]pyridazinone. Substituents include cyano, nitroaryl, and phenethyl groups, which are absent in the target compound.
Physicochemical and Bioactivity Comparisons
*Bioactivity clustering inferred from , which correlates structural similarity with shared modes of action .
Research Findings and Implications
- Structural-Bioactivity Relationships: highlights that compounds with shared bicyclic cores (e.g., cyclopenta[c]pyridazinone) cluster in bioactivity profiles, suggesting similar protein targets such as kinases or GPCRs .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology : Synthesis requires multi-step reactions with strict control of temperature, pH, and reaction time. For example, cyclization steps involving the cyclopenta[c]pyridazin core may require anhydrous conditions and catalysts like Lewis acids. Purification often involves column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Reaction progress should be monitored via TLC or HPLC .
- Critical Parameters : Solvent polarity, stoichiometry of reactants, and exclusion of moisture to prevent side reactions.
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments and stereochemistry (e.g., cyclopenta[c]pyridazin ring protons appear as distinct multiplet patterns) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring alignment with theoretical values .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
Functional Group Modifications : Synthesize derivatives by altering the tetrahydronaphthalen-1-yl or cyclopenta[c]pyridazin moieties. For example, introducing electron-withdrawing groups on the naphthalene ring to enhance receptor binding .
Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cytotoxicity in cancer lines). IC50 values and selectivity indices are compared to establish SAR trends .
- Data Analysis : Use regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What statistical experimental design approaches are effective for optimizing reaction conditions?
- Recommended Methods :
- Factorial Design : Evaluate factors like temperature, catalyst loading, and solvent ratio simultaneously. For example, a 2³ factorial design reduces the number of experiments while identifying interactions between variables .
- Response Surface Methodology (RSM) : Optimize yield/purity by modeling nonlinear relationships (e.g., Central Composite Design) .
- Tools : Software like Minitab or Design-Expert for data analysis .
Q. How to resolve contradictions between computational predictions and experimental biological data?
- Strategy :
Validate Computational Models : Re-run molecular docking or MD simulations with updated force fields or explicit solvent models to ensure accuracy .
Experimental Replication : Confirm biological assays under standardized conditions (e.g., ATP concentration in kinase assays).
Iterative Refinement : Adjust in silico parameters (e.g., binding site flexibility) based on experimental outliers .
- Case Study : If a predicted kinase inhibitor shows low activity, check for off-target effects via proteome-wide screening .
Q. What computational strategies predict the compound’s molecular targets and binding modes?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores and conserved binding pockets .
- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors) using tools like Phase .
- Machine Learning : Train models on known bioactive compounds to predict target classes (e.g., kinases vs. GPCRs) .
Q. How to scale up synthesis while maintaining yield and reproducibility?
- Process Engineering :
- Reactor Design : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce batch variability .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Case Example : Transitioning from mg to gram-scale may require switching from silica gel chromatography to centrifugal partition chromatography (CPC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
